An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde (CAS: 871254-61-4)
An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde (CAS: 871254-61-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring two reactive chlorine atoms and an aldehyde group on a pyrimidine scaffold, allows for selective and sequential modifications. This enables the construction of diverse molecular libraries for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 2,4-Dichloropyrimidine-5-carbaldehyde, with a focus on its utility in the generation of compounds with potential antimicrobial and anticancer activities. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in a research and development setting.
Chemical Properties and Data
2,4-Dichloropyrimidine-5-carbaldehyde is a solid at room temperature and serves as a crucial intermediate in various synthetic pathways.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 871254-61-4 | [2] |
| Molecular Formula | C₅H₂Cl₂N₂O | [2] |
| Molecular Weight | 176.99 g/mol | [2] |
| IUPAC Name | 2,4-dichloropyrimidine-5-carbaldehyde | |
| Synonyms | 2,4-dichloro-5-pyrimidinecarboxaldehyde | |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Boiling Point | 294°C at 760 mmHg | |
| InChI | 1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |
| InChIKey | MTIXQNKVUJSOQH-UHFFFAOYSA-N | |
| SMILES | O=CC1=CN=C(Cl)N=C1Cl | [2] |
| Storage Conditions | -20°C, stored under nitrogen, away from moisture | [2] |
Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde
The synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde is most commonly achieved through a multi-step process starting from readily available uracil. The general synthetic strategy involves the introduction of the aldehyde functionality at the 5-position, followed by chlorination of the hydroxyl groups at the 2- and 4-positions of the pyrimidine ring.
Synthetic Workflow
The following diagram illustrates a common synthetic route from uracil to 2,4-Dichloropyrimidine-5-carbaldehyde.
Detailed Experimental Protocol
This protocol is a composite of methodologies described in the literature.[1][3]
Step 1: Synthesis of 5-Hydroxymethyluracil
-
To a suspension of uracil (e.g., 25 g) in water (400 mL), add barium hydroxide octahydrate (15 g).
-
Slowly add 37% formaldehyde solution (54 mL) to the mixture.
-
Reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves.
-
Allow the reaction to stand at room temperature overnight.
-
Introduce carbon dioxide gas to precipitate barium carbonate.
-
Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.
-
Reflux the substance with 70% ethanol (250 mL) for 2 hours.
-
Cool the mixture in a refrigerator for 4 hours to precipitate the product.
-
Filter and dry the solid to yield 5-hydroxymethyluracil (approx. 23 g, 73% yield).[1]
Step 2: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
-
To a suspension of 5-hydroxymethyluracil (23 g) in chloroform (400 mL), add manganese dioxide (100 g).
-
Heat the mixture to reflux for 10 hours.
-
Filter the hot mixture. The filter cake can be refluxed again with chloroform (200 mL) for 30 minutes and filtered to improve recovery.
-
Combine the chloroform filtrates and evaporate the solvent to obtain the crude product (approx. 14 g).
Step 3: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde
-
Add the crude 2,4-dihydroxy-5-pyrimidinecarbaldehyde (14 g) to phosphorus oxychloride (100 mL).
-
Reflux the mixture for 5 hours.
-
Remove excess phosphorus oxychloride (approx. 50 mL) by evaporation.
-
Pour the residue into ice water (200 g).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent and purify the residue by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarbaldehyde (approx. 8.3 g).[1]
An alternative patented method involves the Vilsmeier-Haack formylation of uracil using thionyl chloride and DMF to produce the 2,4-dihydroxy-5-pyrimidinecarbaldehyde intermediate, which is then chlorinated with phosphorus oxychloride.[4] This method is reported to have good operability and high yield, making it suitable for industrial production.[4]
Reactivity and Derivatization
The chemical versatility of 2,4-Dichloropyrimidine-5-carbaldehyde stems from its three reactive sites, allowing for a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the introduction of various nucleophiles, such as amines, to create mono- or di-substituted pyrimidine derivatives.[5] The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.
Aldehyde Group Transformations
The aldehyde group at the C5 position is a key functional handle for further modifications.[5] It can undergo a variety of reactions, including:
-
Oxidation: to form the corresponding carboxylic acid.[1]
-
Reductive amination: to introduce substituted amino groups.
-
Condensation reactions: with binucleophiles to construct fused N-heterocyclic systems, such as pyrimido[4,5-d]pyrimidines.[5]
-
Wittig reaction: to form carbon-carbon double bonds.
The combination of SNAr and aldehyde transformations allows for the generation of a vast array of complex molecules from this single starting material.
Derivatization Workflow
The following diagram illustrates the key derivatization strategies for 2,4-Dichloropyrimidine-5-carbaldehyde.
Applications in Drug Discovery and Development
Derivatives of 2,4-Dichloropyrimidine-5-carbaldehyde have shown promise in a variety of therapeutic areas, underscoring the importance of this scaffold in medicinal chemistry.
Antimicrobial Agents
The pyrimidine nucleus is a core component of essential biological molecules like nucleic acids, making it an attractive target for antimicrobial drug design.[6] Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7][8][9] For instance, compounds derived from dichlorophenyl-containing moieties have demonstrated efficacy against various bacterial and fungal strains.[5] The development of novel pyrimidine-based compounds is considered a promising strategy to combat the growing challenge of antimicrobial resistance.[5]
Anticancer Agents
The pyrimidine scaffold is also prevalent in many anticancer drugs.[10][11] Derivatives of 2,4-Dichloropyrimidine-5-carbaldehyde have been investigated as potential inhibitors of enzymes and receptors implicated in cancer progression.[5][12] The ability to readily functionalize the pyrimidine core allows for the design of targeted therapies aimed at specific cancer-related pathways.[5][13]
Safety and Handling
2,4-Dichloropyrimidine-5-carbaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,4-Dichloropyrimidine-5-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis from uracil and the ability to undergo selective functionalization at its three reactive sites make it an indispensable tool for medicinal chemists. The demonstrated potential of its derivatives as antimicrobial and anticancer agents highlights the continued importance of this scaffold in the development of new and effective therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
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- 3. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]
- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 5. 2,4-Dichloropyrimidine-5-carbaldehyde | High Purity [benchchem.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 11. Vol 24, No 7 (2024) - Anti-Cancer Agents in Medicinal Chemistry [modernonco.orscience.ru]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

